molecular formula C16H13ClN2O2 B8326882 6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole

6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole

Cat. No.: B8326882
M. Wt: 300.74 g/mol
InChI Key: VXBLDUOHSHPNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H13ClN2O2/c1-10-18-14-7-6-11(16(20)21)8-15(14)19(10)9-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,20,21)

InChI Key

VXBLDUOHSHPNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Eighty milliliters of ethanol and 37 g of a 10 % sodium hydroxide aqueous solution were added to 10.0 g of 1-(2-chlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole, and the mixture was refluxed for 4 hours. The reaction solution was cooled, and was then adjusted to a pH of 6 with 10% hydrochloric acid. The precipitate was collected, washed with water, and dried under reduced pressure to give 8.30 g of 6-carboxy-1-(2-chlorobenzyl)-2-methylbenzimidazole (121).
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1-(2-chlorobenzyl)-6-ethoxycarbonyl-2-methylbenzimidazole
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Synthesis routes and methods II

Procedure details

To 60.0 g of 1-(2-chlorobenzyl)-6-ethoxycarbonyl-2 -methylbenzimidazole were added 240 g of a 10% sodium hydroxide aqueous solution and 200 ml of ethanol, and the mixture was heat-refluxed for 2 hours. The reaction solution was cooled, and was then adjusted to a pH of 6 with 10% hydrochloric acid. The crystals precipitated were separated through filtration, and were dried to give 54.7 g of 6-carboxy-1-(2-chlorobenzyl)-2-methylbenzimidazole (121).
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1-(2-chlorobenzyl)-6-ethoxycarbonyl-2 -methylbenzimidazole
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60 g
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200 mL
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Synthesis routes and methods III

Procedure details

) 6-t-Butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole By using the method of example 1, 6-t-butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole (0.760 g) is obtained from 6-carboxy-1-(2-chlorobenzyl)-2-methylbenzimidazole (1.01 g), diphenylphosphorylazide (1 ml), diisopropylethylamine (1 ml), and t-butylalcohol (25 ml). 1H-NMR (CDCl3, δ): 1.49 (9H, s), 2.47 (3H, s), 5.37 (2H, s), 6.41(1H, d, J=7.5 Hz), 6.55 (1H, br s), 6.93 (1H, dd, J=1.9 and 8.6 Hz), 7.08 (1H, t, J=7.5 Hz), 7.22 (1H, t), 7.44(1H, d, J=8.0 Hz), 7.62 (2H, d, J=8.6 Hz).
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25 mL
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6-t-Butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole
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